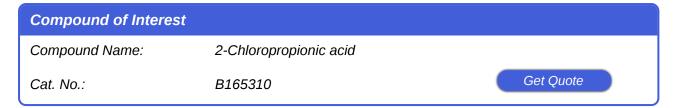


Spectroscopic Profile of 2-Chloropropionic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropropionic acid** (CH₃CHClCOOH), a chiral carboxylic acid of interest in various chemical and pharmaceutical applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with experimental methodologies and visual representations to facilitate a deeper understanding of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-Chloropropionic acid**, both ¹H and ¹³C NMR spectra are crucial for its structural elucidation.

¹H NMR Spectral Data

The 1 H NMR spectrum of **2-Chloropropionic acid** is characterized by three distinct signals corresponding to the methyl, methine, and carboxylic acid protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CH₃	1.66	Doublet (d)	6.7
-CH(Cl)-	4.40	Quartet (q)	6.7
-СООН	12.0	Singlet (s)	-

Data sourced from Organic Syntheses Procedure.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. **2- Chloropropionic acid** exhibits three signals corresponding to the methyl, methine, and carbonyl carbons.

Carbon Assignment	Chemical Shift (δ) in ppm
-CH₃	20.9
-CH(Cl)-	52.0
-СООН	176.0

Data sourced from Organic Syntheses Procedure.[1]

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of **2-Chloropropionic acid**.

Sample Preparation:

- Dissolve approximately 10-20 mg of 2-Chloropropionic acid in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.



 Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Instrument Parameters (1H NMR):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.

Instrument Parameters (13C NMR):

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: Typically 1-2 seconds.
- · Relaxation Delay: 2-5 seconds.
- Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Chloropropionic acid** shows characteristic absorption bands for the O-H, C-H, C=O, and C-O bonds.



Vibrational Mode	**Frequency Range (cm ⁻¹) **	Intensity
O-H stretch (Carboxylic Acid)	2500-3300	Strong, Broad
C-H stretch (Alkyl)	2850-3000	Medium
C=O stretch (Carbonyl)	1700-1725	Strong, Sharp
C-O stretch	1210-1320	Strong
O-H bend	1395-1440 and 910-950	Medium

General characteristics of carboxylic acid IR spectra.[2][3][4]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a common and convenient method for obtaining IR spectra of liquid samples.

- Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrument absorptions.
- Sample Application: Place a small drop of neat 2-Chloropropionic acid directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of **2-Chloropropionic acid** will show the molecular ion peak and characteristic fragment ions.



m/z Value	Proposed Fragment	Significance
108/110	[CH₃CHClCOOH]+	Molecular ion peak (M+) showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio).
63/65	[CH₃CHCI] ⁺	Loss of the carboxyl group (-COOH).
45	[COOH]+	Carboxyl group fragment.

The presence of chlorine results in a characteristic M+2 peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile compound like **2-Chloropropionic acid**.

- Sample Preparation: Prepare a dilute solution of 2-Chloropropionic acid in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation:
 - \circ Injector: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC injector port, which is heated to vaporize the sample.
 - Column: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a
 capillary column (e.g., a non-polar or mid-polar column) where separation occurs based
 on boiling point and polarity.
 - Temperature Program: A temperature gradient is typically used to elute the compound from the column.
- MS Analysis:

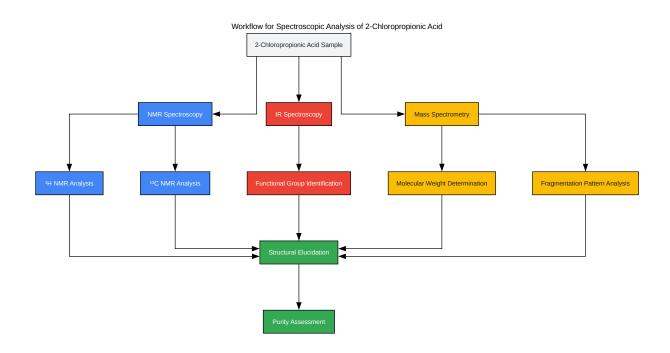


- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
- Detector: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Chloropropionic acid**.





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Caption: A logical workflow for the spectroscopic analysis of **2-Chloropropionic acid**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropropionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165310#spectroscopic-data-nmr-ir-ms-for-2-chloropropionic-acid]

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